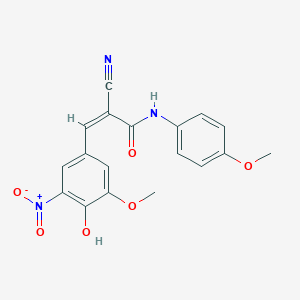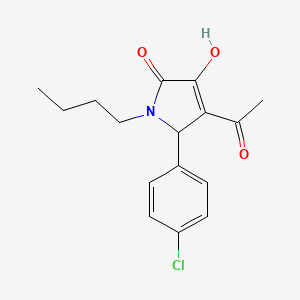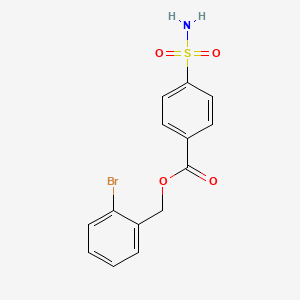
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide, also known as Compound X, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of acrylamide and has been synthesized using various methods.
作用機序
The mechanism of action of 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to increase the levels of certain antioxidants, such as glutathione.
実験室実験の利点と制限
One of the advantages of using 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound X is its low solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. It has also been suggested that this compound X may have applications in the treatment of inflammatory bowel disease and rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound X and its potential applications in scientific research.
Conclusion:
In conclusion, this compound X is a chemical compound that has been widely studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X has been synthesized using several methods. One of the most common methods is the reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, 4-methoxyaniline, and acrylonitrile. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.
科学的研究の応用
2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)acrylamide X has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-26-14-5-3-13(4-6-14)20-18(23)12(10-19)7-11-8-15(21(24)25)17(22)16(9-11)27-2/h3-9,22H,1-2H3,(H,20,23)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJXJLMEGWMPNA-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)



![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
